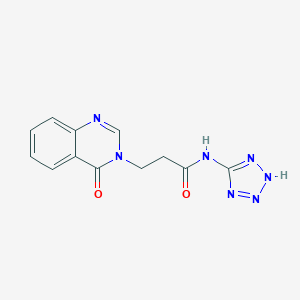
N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Also known as CFTR corrector, this compound has been studied extensively for its ability to enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is critical for maintaining the fluid and electrolyte balance in various tissues, including the lungs, pancreas, and intestines. Mutations in the CFTR gene can cause cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 individuals worldwide. CFTR correctors such as N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide have the potential to restore the function of CFTR and improve the quality of life for CF patients.
作用机制
N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide acts as a N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide corrector by binding to the mutant N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide protein and promoting its proper folding and trafficking to the cell surface. Mutations in the N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide gene can cause the protein to misfold and be degraded by the cell, leading to a loss of function. N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors such as N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can prevent this degradation and increase the amount of functional N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide protein on the cell surface.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide activity in CF patient-derived cells and animal models of CF. This increase in N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide activity can lead to improved fluid and electrolyte balance in various tissues, including the lungs, pancreas, and intestines. In preclinical studies, N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors such as N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide have also been shown to reduce inflammation and improve mucus clearance in the lungs of CF animal models.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its specificity for N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide protein. This compound has been shown to selectively bind to mutant N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide protein and promote its proper folding and trafficking, without affecting other ion channels or transporters. However, one limitation of using N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors such as N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is the potential for off-target effects. These compounds can interact with other proteins and pathways in the cell, leading to unintended effects.
未来方向
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and other N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors. One area of focus is the development of combination therapies that target multiple aspects of N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide dysfunction, including N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors, potentiators, and stabilizers. Another future direction is the optimization of N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors for specific CF mutations, as different mutations can have different effects on N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide protein folding and trafficking. Additionally, there is a need for further research on the long-term safety and efficacy of N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors in CF patients, as well as their potential applications in other diseases that involve ion channel dysfunction.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves several steps, including the reaction of 3-chloro-4-fluoroaniline with ethyl 4-bromobutyrate to form N-(3-chloro-4-fluorophenyl)-4-bromobutanamide. This intermediate is then reacted with potassium phthalimide and subsequently hydrolyzed to form N-(3-chloro-4-fluorophenyl)-4-phthalimidobutanamide. The final step involves the reaction of this intermediate with hydrazine hydrate and phenyl isocyanate to form N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
科学研究应用
N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in CF. CF is caused by mutations in the N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide gene that result in defective or absent N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide protein. N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors such as N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide have been shown to improve the folding and trafficking of mutant N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide protein to the cell surface, thereby restoring its function as a chloride ion channel. In preclinical studies, N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide activity in CF patient-derived cells and animal models of CF. Clinical trials are currently underway to evaluate the safety and efficacy of N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors in CF patients.
属性
分子式 |
C18H15ClFN3O2 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC 名称 |
N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C18H15ClFN3O2/c19-14-11-13(9-10-15(14)20)21-16(24)7-4-8-17-22-18(23-25-17)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,21,24) |
InChI 键 |
ITEBSXTUCUOPGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=C(C=C3)F)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



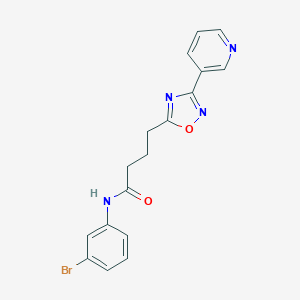
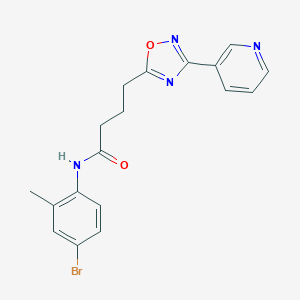
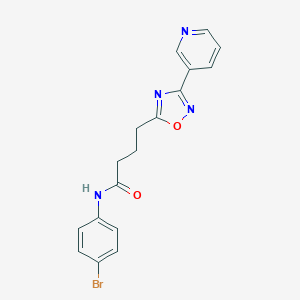
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
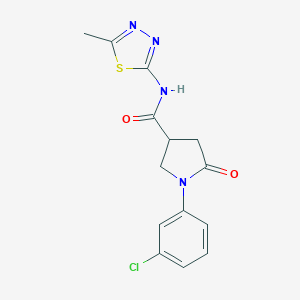
![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)


![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
